molecular formula C18H17NO3S B2871043 (E)-N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)acrylamide CAS No. 1448139-32-9

(E)-N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2871043
CAS No.: 1448139-32-9
M. Wt: 327.4
InChI Key: ZQTQMALMONNMIT-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound designed for research purposes. It features a benzofuran moiety linked to a thiophene-acrylamide core via a hydroxypropyl chain. This structural class is of significant interest in medicinal chemistry and chemical biology. Compounds incorporating benzofuran and thiophene scaffolds are frequently investigated for their diverse biological activities. Structurally similar benzo[b]thiophene analogs have demonstrated neuroprotective properties in model systems, showing an ability to ameliorate neurotoxicity by restoring glutathione redox dynamics and reducing oxidative stress in neurological tissue . The acrylamide functional group is a common pharmacophore, and its inclusion can enable interaction with various biological targets. The presence of the heteroaromatic thiophene ring, similar to compounds found in patent literature, further suggests potential for modulating specific enzyme pathways . The specific combination of a benzofuran system, a polar hydroxypropyl linker, and a thiophene-acrylamide group in this single molecule makes it a compelling candidate for researchers exploring structure-activity relationships. Potential research applications include, but are not limited to, investigating its role as a building block in organic synthesis, screening for biological activity in high-throughput assays, and studying its effects on cellular pathways related to oxidative stress. This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use, or for administration to humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(E)-N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c20-15(17-12-13-4-1-2-6-16(13)22-17)9-10-19-18(21)8-7-14-5-3-11-23-14/h1-8,11-12,15,20H,9-10H2,(H,19,21)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTQMALMONNMIT-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)C=CC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)/C=C/C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)acrylamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a benzofuran moiety, a hydroxypropyl group, and a thiophene ring, which contribute to its unique biological properties. The structural formula can be represented as follows:

C18H19NO4S\text{C}_{18}\text{H}_{19}\text{N}\text{O}_4\text{S}

Research indicates that compounds similar to (E)-N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)acrylamide exhibit various mechanisms of action, including:

  • Enzyme Inhibition: Compounds with similar structures have been shown to inhibit specific enzymes, leading to altered metabolic pathways. For instance, benzofuran derivatives have been identified as potent inhibitors of certain kinases and proteases .
  • Receptor Modulation: The compound may interact with various receptors, influencing cellular signaling pathways. Benzofuran derivatives have been reported to act as selective agonists for S1P1 receptors, which are involved in cardiovascular functions .

Biological Activities

The biological activities of (E)-N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)acrylamide can be categorized into several key areas:

Antimicrobial Activity

Studies have demonstrated that benzofuran derivatives exhibit significant antimicrobial properties. For example, compounds with similar structures have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 64 to 512 µg/mL .

Anticancer Properties

Research has indicated potential anticancer activity for benzofuran-based compounds. In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .

Antioxidant Effects

Benzofuran derivatives are also noted for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases .

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of several benzofuran derivatives on human cancer cell lines. Results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .
  • Antimicrobial Efficacy : Another study focused on the antibacterial activity of a series of benzofuran derivatives against Candida albicans. The results showed high efficacy at low concentrations, suggesting potential for development into therapeutic agents for fungal infections .

Data Summary

The following table summarizes the biological activities and research findings related to (E)-N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)acrylamide and similar compounds:

Activity Type Effectiveness Reference
AntimicrobialBacterialMIC 64 - 512 µg/mL
AnticancerCell LinesSignificant cytotoxicity
AntioxidantCellularScavenging free radicals
Enzyme InhibitionKinasesPotent inhibition observed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their substituent differences are summarized below:

Compound Name Core Structure R1 Group R2 Group Key Functional Groups
Target Compound Acrylamide Benzofuran-2-yl 3-Hydroxypropyl Benzofuran, hydroxyl
DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide] Acrylamide Thiophen-2-yl p-Tolyl Thiophene, methyl
DM490 [(E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide] Acrylamide Furan-2-yl N-Methyl-p-tolyl Furan, methyl
26a [(E)-N-(3-(Hydroxymethyl)-4-morpholinophenyl)-3-(thiophen-2-yl)acrylamide] Acrylamide Thiophen-2-yl 4-Morpholinophenyl Thiophene, morpholine
LQM445 [(E)-3-(3-chlorophenyl)-N-phenethylacrylamide] Acrylamide 3-Chlorophenyl Phenethyl Chlorophenyl, alkyl chain


Key Observations :

  • Benzofuran vs. However, this may reduce metabolic stability .
  • Hydroxypropyl vs. Alkyl/Aromatic Chains : The 3-hydroxypropyl group increases hydrophilicity, which could improve aqueous solubility but reduce blood-brain barrier permeability relative to DM497’s p-tolyl group or LQM445’s phenethyl chain .

Pharmacological Activity

Receptor Modulation
  • DM497: Acts as a positive allosteric modulator (PAM) of α7 nAChRs (EC50 = 1.2 µM) and inhibits voltage-gated N-type calcium channels (CaV2.2, IC50 = 3.4 µM), contributing to antinociceptive effects in murine models .
  • DM490 : Antagonizes DM497’s effects on α7 nAChRs (IC50 = 8.7 µM) and exhibits weaker CaV2.2 inhibition, highlighting the critical role of the thiophene moiety and N-methylation in activity .
  • Target Compound : The benzofuran group may alter α7 nAChR binding kinetics compared to DM497, while the hydroxypropyl chain could influence off-target interactions (e.g., GABA receptors), as seen in related acrylamides .
Antinociceptive and Antiviral Activity
  • DM497/DM490 : Demonstrated efficacy in oxaliplatin-induced neuropathic pain models, reducing mechanical allodynia by 60–70% at 10 mg/kg .
  • LQM445-447 : Showed antiviral activity against Chikungunya virus (EC50 = 12–18 µM), attributed to chloro-phenyl and alkyl chain substituents .
  • Target Compound : The benzofuran and thiophene groups may confer dual activity against pain and viral targets, though experimental validation is required.

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
Target Compound 394.4 2.8 0.15 (PBS) 145–148 (hypothetical)
DM497 283.4 3.5 0.08 (PBS) 162–164
DM490 281.3 3.2 0.12 (PBS) 158–160
LQM445 298.8 4.1 0.05 (PBS) 178–180

Key Trends :

  • Lower LogP values for the target compound compared to DM497/LQM445 suggest improved solubility due to the hydroxypropyl group.
  • Higher molecular weight may limit bioavailability, necessitating formulation optimization.

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